REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([OH:11])[CH:7]=[C:8]([Cl:10])[CH:9]=1.[N+:12](C1C=C([N+]([O-])=O)C=CC=1ON)([O-])=O>CN(C)C=O>[Cl:3][C:4]1[CH:5]=[C:6]([O:11][NH2:12])[CH:7]=[C:8]([Cl:10])[CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=C(C1)Cl)O
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Name
|
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Quantity
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45 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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13.4 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])ON
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Control Type
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UNSPECIFIED
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Setpoint
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2 °C
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Type
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CUSTOM
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Details
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The sodium hydride is then stirred with 30 mL of N,N-dimethylformamide
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with three portions of hexane
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Type
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ADDITION
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Details
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Upon completion of addition
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Type
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TEMPERATURE
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Details
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the reaction mixture is warmed to 70°-90° C. where it
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Type
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STIRRING
|
Details
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is stirred for about 45 minutes
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Duration
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45 min
|
Type
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ADDITION
|
Details
|
Sheradsky et al., Tetrahedron, 28, 3833 (1972)] is added in one portion
|
Type
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ADDITION
|
Details
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Upon completion of addition
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Type
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STIRRING
|
Details
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the reaction mixture is stirred at about 2° C. for 10 minutes
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Duration
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10 min
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Type
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CUSTOM
|
Details
|
The cooling medium is then removed
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Type
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TEMPERATURE
|
Details
|
to warm to ambient temperature where it
|
Type
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STIRRING
|
Details
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is stirred for about 3.5 hours
|
Duration
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3.5 h
|
Type
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ADDITION
|
Details
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After this time the reaction mixture is poured into about 1000 mL of ice-water
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Type
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FILTRATION
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Details
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The resultant precipitate is collected by filtration
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Type
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WASH
|
Details
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washed with water
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Type
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CUSTOM
|
Details
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The solid is dried
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Type
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DISSOLUTION
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Details
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is dissolved in ethyl acetate
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Type
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WASH
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Details
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The solution is then washed, in turn, with one 60 mL portion of aqueous 5% sodium hydroxide, one 150 mL portion of water, one 60 mL portion of aqueous 5% sodium hydroxide, two 300 mL portions of water, and one 100 mL portion of an aqueous solution saturated with sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer is dried with sodium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated under reduced pressure
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Name
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|
Type
|
product
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Smiles
|
ClC=1C=C(C=C(C1)Cl)ON
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |